3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical structure
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical structure
Topic: Structural Elucidation and Synthetic Pathways: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone Document Type: Technical Monograph / Target Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary & Pharmacophore Context
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone (IUPAC: 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one) represents a specific lipophilic scaffold within the dihydrochalcone (1,3-diarylpropan-1-one) chemical class.[1][2]
Unlike rigid chalcones, the saturated ethylene bridge in this molecule confers rotational flexibility, allowing the aromatic rings to adopt conformations suitable for binding into hydrophobic pockets of enzymes such as tyrosinase , aldose reductase , or specific kinase domains . The 3,5-dimethyl substitution pattern on the A-ring provides steric bulk and increased lipophilicity (LogP modulation), while the 3-methoxy group on the B-ring serves as a hydrogen bond acceptor, critical for orienting the molecule in active sites.[1]
Key Applications:
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Medicinal Chemistry: Scaffold for developing anti-inflammatory agents (COX-2 inhibition) and antidiabetic agents (SGLT2 inhibition analogs).[1][2]
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Organic Synthesis: A model substrate for chemoselective hydrogenation studies.
-
Flavor Chemistry: Structural analog to neohesperidin dihydrochalcone (sweetener), probing the "flatness" requirement of the receptor site.
Retrosynthetic Analysis
To design a robust synthesis, we apply a disconnection approach at the
Strategic Disconnections:
-
C1-C2 Bond: Disconnection leads to the corresponding chalcone (enone).[1]
-
C=C Bond Formation: The chalcone is derived from an aldol condensation between an acetophenone and a benzaldehyde.
Building Blocks:
-
Nucleophile (A-Ring Source): 3',5'-Dimethylacetophenone.[1]
-
Electrophile (B-Ring Source): 3-Methoxybenzaldehyde (m-Anisaldehyde).[1]
Figure 1: Retrosynthetic strategy isolating the key carbon-carbon bond forming step.[1]
Detailed Synthetic Protocol
This protocol prioritizes high yield and purity, utilizing a "one-pot, two-step" concept where possible, though isolation of the chalcone intermediate is recommended for characterization.[1]
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)[1][3]
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Reagents: 3',5'-Dimethylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water (1:1).[1]
-
Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and dehydration.
Procedure:
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Dissolve 3',5'-dimethylacetophenone in ethanol.
-
Cool to 0–5°C. Add aqueous NaOH (10%) dropwise to control the exotherm.
-
Stir at room temperature for 4–6 hours. A precipitate (the chalcone) typically forms.
-
Workup: Filter the solid. Wash with cold aqueous ethanol to remove unreacted aldehyde. Recrystallize from ethanol.
-
Checkpoint: The intermediate should be yellow (conjugation) and show a distinctive alkene doublet in NMR (~15.7 Hz coupling constant for trans geometry).
-
Step 2: Chemoselective Hydrogenation
-
Reagents: Chalcone Intermediate,
(balloon or 1 atm), 10% Pd/C (5 mol%), Ethyl Acetate or Methanol. -
Criticality: We must reduce the alkene without reducing the ketone (to an alcohol) or the aromatic rings. Pd/C at ambient pressure is highly selective for the alkene.
Procedure:
-
Dissolve the chalcone in Ethyl Acetate (EtOAc).
-
Add 10% Pd/C catalyst carefully (under inert gas to prevent ignition).
-
Purge system with
gas. Stir vigorously at RT for 2–4 hours. -
Monitoring: Monitor via TLC (disappearance of the yellow spot).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).
Figure 2: Step-by-step workflow for the synthesis of the target dihydrochalcone.
Structural Characterization (Expected Data)
As a Senior Scientist, you must validate the structure using orthogonal spectroscopic methods. Below are the predicted analytical signatures based on substituent effects and standard additivity rules.
A. Proton NMR ( H NMR, 400 MHz, )
The spectrum will be defined by the A-ring (xylyl pattern), B-ring (anisole pattern), and the ethylene linker.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.35 | Singlet (s) | 6H | Methyl groups on A-ring (3,5-pos).[1] | |
| 3.05 | Triplet ( | 2H | Benzylic protons (next to B-ring).[1] | |
| 3.25 | Triplet ( | 2H | Protons adjacent to Carbonyl (deshielded).[1] | |
| 3.80 | Singlet (s) | 3H | Methoxy group on B-ring.[1] | |
| 6.75 – 6.85 | Multiplet (m) | 3H | B-Ring Ar-H | Ortho/Para to methoxy (shielded).[1] |
| 7.20 | Triplet (t) | 1H | B-Ring Ar-H | Meta to methoxy (C5 position).[1] |
| 7.25 | Singlet (s) | 1H | A-Ring Ar-H | Proton at C4 (between methyls).[1] |
| 7.55 | Singlet (s) | 2H | A-Ring Ar-H | Protons at C2, C6 (Ortho to C=O).[1] |
B. Carbon NMR ( C NMR)
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Carbonyl (C=O): ~199 ppm (Conjugated ketone).
-
Alkane Linker: ~30 ppm (
-C) and ~40 ppm ( -C).[1] -
Methoxy: ~55 ppm.
-
Aromatic Region: 112–160 ppm (Distinct signals for C-O and C-C=O quaternary carbons).
C. Mass Spectrometry (ESI-MS)
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Molecular Formula:
[1][4] -
Molecular Weight: 268.35 g/mol [1]
-
Expected Ion:
m/z. -
Fragmentation: Likely loss of the methoxybenzyl radical or tropylium ion formation.
Physicochemical Profile (Lipinski & Veber)
For drug development, this molecule exhibits "drug-like" properties, fitting well within Lipinski's Rule of 5.[1]
| Property | Value (Predicted) | Implication |
| LogP | 4.2 ± 0.3 | Highly lipophilic; likely good BBB permeability but requires formulation aid.[1][2] |
| TPSA | 26.3 | Low polar surface area; suggests high oral bioavailability. |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
| H-Bond Acceptors | 2 | Carbonyl and Ether oxygen.[1] |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Stompor, M., et al. (2019).[1][2][5] "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules, 24(24), 4468.[1][5]
-
PubChem Compound Summary. "3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone."[1][4] National Center for Biotechnology Information. [1][4]
-
Dong, X., et al. (2012).[1] "Design and synthesis of dihydrochalcone derivatives as potential inhibitors of tyrosinase." Bioorganic & Medicinal Chemistry, 20(10), 3214-3222.[1] (Context for SAR of dihydrochalcones).
Sources
- 1. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 4. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
